3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is a synthetic compound that combines a trifluoromethyl group, an oxadiazole ring, and a piperidine moiety. The presence of the trifluoromethyl group is significant as it enhances the chemical stability and biological activity of the compound, making it valuable in various fields such as pharmaceuticals and agrochemicals. This compound is recognized by its Chemical Abstracts Service number 1315610-08-2 and has been the subject of numerous studies due to its potential applications in drug discovery and materials science .
This compound falls under the category of heterocyclic compounds, specifically those containing oxadiazole rings. The oxadiazole ring itself is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties. The trifluoromethyl group is often incorporated into drug molecules to improve their pharmacokinetic properties and selectivity .
The synthesis of 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride typically involves the cyclization of hydrazides with nitrile oxides to form the oxadiazole ring. Following this step, the trifluoromethyl group can be introduced through radical trifluoromethylation using reagents like trifluoromethyl iodide in the presence of a radical initiator .
The molecular formula for 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is C₈H₁₁ClF₃N₃O. Its structure features:
3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride can undergo several types of reactions:
The mechanism of action for 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride involves interactions at the molecular level with biological targets. It is hypothesized that the compound may modulate specific receptors or enzymes due to its structural features. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially allowing for improved receptor binding affinity and selectivity .
Relevant data indicate that this compound may pose irritant hazards upon exposure .
3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride has numerous applications:
This compound exemplifies how structural modifications can enhance functionality across multiple scientific disciplines.
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its photochemical reactivity and biological potential garnered significant interest [1] [8]. This five-membered ring system (containing one oxygen and two nitrogen atoms) emerged as a privileged scaffold in medicinal chemistry due to its synthetic versatility and exceptional metabolic stability. Early pharmacological investigations in the 1940s culminated in the development of Oxolamine (Perebron), which became the first FDA-approved 1,2,4-oxadiazole-containing drug in the 1960s as a cough suppressant [1] [6]. This breakthrough validated the biological relevance of the heterocycle and stimulated extensive research into its therapeutic applications.
The 1980s–2000s witnessed strategic diversification of the scaffold, leading to several clinically significant agents. Pleconaril (antiviral), Ataluren (nonsense mutation suppressor for Duchenne muscular dystrophy), and Fasiplon (non-benzodiazepine anxiolytic) exemplify the structural evolution during this period [8]. A pivotal advancement came with the discovery of naturally occurring 1,2,4-oxadiazoles like Phidianidine A and B (isolated from the sea slug Phidiana militaris in 2011), which demonstrated potent in vitro cytotoxicity against multiple cancer cell lines (HeLa, CaCo-2) and agonism against protein-tyrosine phosphatase 1B (PTP1B) [8]. This natural occurrence underscored the scaffold's biological plausibility beyond synthetic compounds.
Table 1: Historical Milestones in 1,2,4-Oxadiazole Drug Development
Time Period | Key Developments | Representative Agents | Primary Indication/Target |
---|---|---|---|
1884 | First synthesis by Tiemann and Krüger | N/A | Foundational Chemistry |
1940s-1960s | Initial biological exploration; First approved drug | Oxolamine (Perebron) | Cough suppression |
1970s-1990s | Expansion into diverse therapeutic areas | Prenoxdiazine, Butalamine | Antitussive, Vasodilatory |
2000s-2010s | FDA approvals; Discovery of natural derivatives | Pleconaril, Ataluren, Phidianidine | Antiviral, Genetic disorders, Cytotoxic/Agonist |
2010s-Present | Exploration in agrochemicals & targeted therapies | Tioxazafen, Flufenoxadiazam | Nematicide, Insecticide |
Recent innovations focus on agrochemical applications, exemplified by Tioxazafen (nematicide) and Flufenoxadiazam (insecticide), highlighting the scaffold's versatility beyond pharmaceuticals [10]. The historical trajectory demonstrates a continuous evolution from serendipitous discoveries to rational design paradigms, establishing 1,2,4-oxadiazole as a cornerstone heterocycle in bioactive molecule development.
The 1,2,4-oxadiazole ring serves as a high-value bioisostere for ester and amide functionalities, primarily due to its superior hydrolytic stability and metabolic resistance while mimicking key electronic and spatial properties [1] [6]. This bioisosteric replacement strategy mitigates the rapid enzymatic degradation often observed with peptides and ester-containing drugs, thereby improving pharmacokinetic profiles. The heterocycle's intrinsic dipole moment (~3.5 Debye) and planar geometry facilitate specific interactions with biological targets, including hydrogen bonding via the N4 atom and π-stacking through the aromatic ring [8].
Significant applications include:
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole vs. Conventional Groups
Parameter | 1,2,4-Oxadiazole | Amide Bond | Ester Group | Impact on Drug Properties |
---|---|---|---|---|
Hydrolytic Stability | High (resistant to pH 2–12) | Low (susceptible to proteases) | Very Low (esterases) | ↑ Oral bioavailability; ↑ Half-life |
Dipole Moment | ~3.5 Debye | ~3.7 Debye | ~1.8 Debye | Maintains target binding interactions |
Metabolic Vulnerability | Low (CYP450 resistant) | Moderate (oxidation) | High (hydrolysis/oxidation) | ↓ Clearance; ↓ Metabolite-related toxicity |
Spatial Occupancy | Planar; ~2.3 Å ring diameter | Planar | Planar | Preserves pharmacophore geometry |
The heterocycle's electron-deficient nature also modulates the electronic properties of adjacent substituents. For example, in antibacterial 1,2,4-oxadiazoles bearing trifluoromethylpyridine moieties, the electron-withdrawing effect of the oxadiazole enhances the partial positive charge on the pyridine nitrogen, strengthening interactions with bacterial enzyme active sites (e.g., inhibition of Xanthomonas oryzae with EC₅₀ = 19.44 μg/mL for compound 5v) [2]. This multifaceted bioisosteric capability—combining stability, electronic mimicry, and conformational control—solidifies the 1,2,4-oxadiazole as an indispensable tool in modern pharmacophore design.
The trifluoromethyl (-CF₃) group, when incorporated at the C5 position of the 1,2,4-oxadiazole ring, profoundly enhances ligand–target interactions and pharmacokinetic properties through strategic modulation of lipophilicity, electron density, and steric bulk. This substituent exhibits a unique combination of high electronegativity (Fajans' radius: 0.136 nm), moderate hydrophobicity (π-hydrophobic parameter: 0.88), and metabolic inertness due to strong C–F bonds (bond energy: 552 kJ/mol) [7] [9].
Electronic and Steric Effects
The -CF₃ group functions as a strong electron-withdrawing group (σₚ = 0.54), polarizing the oxadiazole ring and increasing its π-deficiency. This amplifies the hydrogen bond-accepting capability of the N4 atom by ~30% compared to methyl analogs, as confirmed by electrostatic potential (ESP) calculations [7]. In kinase inhibitors, this polarization stabilizes interactions with catalytic lysine residues. Concurrently, the -CF₃ group's van der Waals volume (38 ų) creates optimal hydrophobic contacts with protein subpockets inaccessible to smaller groups. For instance, in anticancer trifluoromethyl thioxanthene derivatives like compound 1, the -CF₃ moiety fills a hydrophobic cleft in HeLa cell targets, contributing to its potent cytotoxicity (IC₅₀ = 87.8 nM) [9].
Metabolic Stability Enhancement
Table 3: Impact of Trifluoromethyl Group on Biological Activities of 1,2,4-Oxadiazoles
Compound Class | Biological Target | -CF₃ Derivative Activity | Non-Fluorinated Analog Activity | Key Advantage |
---|---|---|---|---|
Aryl-urea-oxadiazoles | E. coli enoyl reductase | MIC = 4.88 µg/mL (compd 8) | MIC >100 µg/mL | ↑ Membrane permeability; ↑ Target affinity |
Thioxanthene-oxadiazoles | HeLa cancer cells | IC₅₀ = 87.8 nM (compd 1) | IC₅₀ = 420 nM | ↑ Cellular uptake; ↑ Apoptosis induction |
Pyridine-oxadiazoles | Xanthomonas oryzae (Xoo) | EC₅₀ = 19.44 µg/mL (compd 5v) | EC₅₀ = 77.46 µg/mL (Bismerthiazol) | ↑ Rainfastness; ↑ Translaminar movement in plants |
Biphenyl-oxadiazoles | S1P₁ receptor | IC₅₀ = 7 nM (compd 45) | IC₅₀ = 38 nM (methyl analog) | ↑ Lymphocyte sequestration; ↑ Brain penetration |
The trifluoromethyl group's orthogonal effects are exemplified in antibacterial 1,2,4-oxadiazoles. Derivatives like 5v (containing 5-trifluoromethyloxadiazole linked to trifluoromethylpyridine) inhibit Xanthomonas oryzae (Xoo) at EC₅₀ = 19.44 μg/mL, outperforming commercial agents bismerthiazol (EC₅₀ = 77.46 μg/mL) and thiodiazole copper (EC₅₀ = 99.31 μg/mL) [2]. The dual -CF₃ motifs synergistically enhance membrane penetration (log P optimized to 2.8–3.5) and target affinity via multipolar interactions with bacterial efflux pump proteins. Similarly, in anticancer applications, the -CF₃ group's ability to downregulate oncogenic pathways (e.g., compound 7's suppression of PALB2 expression in pancreatic cancer cells) underscores its therapeutic value [7]. This strategic incorporation transforms the 1,2,4-oxadiazole scaffold into a privileged pharmacophore with enhanced drug-like properties.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2